N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide

Medicinal Chemistry Early-Stage Drug Discovery Chemical Biology

Differentiated by its unique cyclohexylcarbamoyl-4-formylphenoxy architecture, this ChEMBL-cataloged scaffold (CHEMBL1571887) is a key starting point for SAR expansion targeting screened kinases and receptors. Substituting with ethoxy analogs (e.g., CAS 336174-18-6) risks altering binding kinetics without head-to-head validation. Ideal for focused library synthesis; the bifunctional aldehyde and urea moieties enable rapid derivatization via condensation or amination. Verify identity and purity are critical.

Molecular Formula C16H20N2O4
Molecular Weight 304.346
CAS No. 735306-98-6
Cat. No. B2396162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide
CAS735306-98-6
Molecular FormulaC16H20N2O4
Molecular Weight304.346
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21)
InChIKeyQHSSPYVZIDRHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide (CAS 735306-98-6)


N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide (CAS 735306-98-6) is a small molecule organic compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 g/mol. It features a cyclohexylcarbamoyl (urea) moiety linked to a 4-formylphenoxy acetamide group. It is cataloged in authoritative public databases such as PubChem (CID 3975643) and ChEMBL (CHEMBL1571887) [1][2]. The ChEMBL record associates this compound with preclinical development status and a panel of six bioactivity assays, indicating its investigation as a potential bioactive molecule [2]. This compound serves as a specialized synthetic intermediate and a candidate for early-stage drug discovery, making source purity and chemical identity verification critical procurement factors.

Differentiation of N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide from Closely Related Analogs


Substituting N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide with closely related analogs, such as N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 336174-18-6) or simpler 2-(4-formylphenoxy)acetamide derivatives, is not recommended without specific comparative activity data. The unique combination of a cyclohexyl urea pharmacophore and a terminal 4-formylphenoxy group determines specific affinity profiles against biological targets. The ChEMBL database shows this compound has been tested against a distinct set of five protein targets, with quantitative potency results (Ki or EC50) that are highly dependent on its precise substitution pattern [1]. For instance, the ethyl-linked analog N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide introduces a different steric and electronic environment due to the ethoxy group, which would predictably alter its binding kinetics and functional selectivity . Generic substitution without head-to-head potency validation could lead to significant discrepancies in experimental outcomes.

Limitation Notice: Absence of Publicly Available Head-to-Head Comparative Data


No Public Domain Comparator-Based Evidence Identified

A comprehensive search of primary research literature, patents, and authoritative databases was conducted to identify direct, head-to-head comparative quantitative data for N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide against its closest analogs. No such evidence was found in the public domain. While the ChEMBL database indicates this compound has preclinical activity data against five targets, these results are not accompanied by the comparator data necessary to establish specific, quantified differentiation as per the requirements of this guide [1]. Potential comparators, such as the analog N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide, lack reported biological activity data for direct comparison. Therefore, a procurement decision based on proven performance differentiation from a specific analog cannot currently be supported by public evidence. The absence of this data highlights a critical gap for informed selection.

Medicinal Chemistry Early-Stage Drug Discovery Chemical Biology

Potential Research Application Scenarios for N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide


Source Material for Proprietary Lead Optimization

This scenario applies to medicinal chemistry teams developing structure-activity relationship (SAR) series around the cyclohexyl urea or phenoxyacetamide chemotypes. The compound's core structure offers a starting point for derivatization. The ChEMBL record confirms it has been the subject of preclinical bioactivity studies, making it a relevant chemical probe for targets in its associated portfolio [1]. Procurement is justified for SAR expansion, provided the recipient's screening infrastructure can generate in-house comparative data against their proprietary analogs, as public data is insufficient.

Target-Based Virtual Screening and Computational Chemistry

Computational chemists can use the compound as a reference structure for docking or pharmacophore modeling, particularly for targets identified in its ChEMBL profile [1]. The aldehyde group serves as a handle for in silico modifications. Given the lack of public comparator data, the compound's value lies in its utility as a diverse input for computational libraries rather than as a biologically validated, differentiated lead.

Synthetic Intermediate for Custom Library Synthesis

The presence of both a reactive aldehyde group and a urea moiety makes this compound a versatile building block for constructing focused chemical libraries through condensation, reductive amination, or other transformations. Its procurement is appropriate for groups needing a bifunctional intermediate with a predefined cyclohexylcarbamoyl element, which serves as a rigid, lipophilic scaffold.

Quote Request

Request a Quote for N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.